molecular formula C22H26F3N3O B2636391 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034382-21-1

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2636391
CAS No.: 2034382-21-1
M. Wt: 405.465
InChI Key: VUMHGXHVWHUPEH-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the trifluoromethyl-substituted phenyl group. Common synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, as well as compounds with trifluoromethyl-substituted phenyl groups. Examples include:

  • N-(pyridin-4-yl)piperidine derivatives
  • Trifluoromethyl-substituted benzamides

Uniqueness

What sets N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for instance, can enhance the compound’s stability and lipophilicity, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O/c1-16-14-20(8-11-26-16)28-12-9-18(10-13-28)15-27-21(29)7-4-17-2-5-19(6-3-17)22(23,24)25/h2-3,5-6,8,11,14,18H,4,7,9-10,12-13,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHGXHVWHUPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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